1-(3-chloro-4-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(3-chloro-4-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolidine ring, a triazole ring, and a phenyl group substituted with chlorine and fluorine atoms. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Triazole Ring: The triazole ring is typically introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.
Substitution Reactions: The phenyl group is substituted with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the pyrrolidine and triazole moieties with the substituted phenyl group using a suitable coupling reagent, such as a carbodiimide.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-chloro-4-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can undergo further substitution reactions, introducing additional functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acidic or basic hydrolysis conditions.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Biochemistry: The compound is used as a tool to study enzyme inhibition and protein-ligand interactions.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects . Additionally, it may interact with neurotransmitter receptors, contributing to its potential neuroprotective properties .
Comparison with Similar Compounds
1-(3-chloro-4-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, a tyrosine kinase inhibitor used in cancer therapy.
Triazole-Pyrimidine Hybrids: Compounds with similar triazole and pyrimidine moieties that exhibit neuroprotective and anti-inflammatory properties.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which are known for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications across various fields.
Properties
Molecular Formula |
C20H17ClFN5O2 |
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Molecular Weight |
413.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17ClFN5O2/c21-17-8-16(5-6-18(17)22)27-10-14(7-19(27)28)20(29)25-15-3-1-13(2-4-15)9-26-12-23-11-24-26/h1-6,8,11-12,14H,7,9-10H2,(H,25,29) |
InChI Key |
LTCOTZPQHOFQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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